molecular formula C9H9BrMgO2 B6307641 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide CAS No. 328000-17-5

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

Cat. No.: B6307641
CAS No.: 328000-17-5
M. Wt: 253.38 g/mol
InChI Key: IUEFMQLXLPJDGN-UHFFFAOYSA-M
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Description

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can form carbon-carbon bonds by reacting with various electrophiles. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its utility in forming complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is synthesized through the reaction of 4-(1,3-Dioxolan-2-yl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified and stored under an inert atmosphere to maintain its reactivity .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is unique due to the presence of the 1,3-dioxolan-2-yl group, which can influence the reactivity and selectivity of the compound in organic synthesis. This makes it particularly useful in the formation of specific molecular architectures .

Properties

IUPAC Name

magnesium;2-phenyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFMQLXLPJDGN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263288
Record name Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328000-17-5
Record name Bromo[4-(1,3-dioxolan-2-yl)phenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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